molecular formula C12H24N4O2 B11772158 tert-Butyl 3-((dimethylamino)methylene)-4-hydrazinylpyrrolidine-1-carboxylate

tert-Butyl 3-((dimethylamino)methylene)-4-hydrazinylpyrrolidine-1-carboxylate

Cat. No.: B11772158
M. Wt: 256.34 g/mol
InChI Key: DLOSYSCMXXNWQY-TWGQIWQCSA-N
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Description

The compound tert-Butyl 3-((dimethylamino)methylene)-4-hydrazinylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate protecting group, a dimethylamino methylene substituent at position 3, and a hydrazinyl functional group at position 2. This structure combines steric protection (via the tert-butyl group) with reactive nitrogen-based moieties, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C12H24N4O2

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl (3Z)-3-(dimethylaminomethylidene)-4-hydrazinylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H24N4O2/c1-12(2,3)18-11(17)16-7-9(6-15(4)5)10(8-16)14-13/h6,10,14H,7-8,13H2,1-5H3/b9-6-

InChI Key

DLOSYSCMXXNWQY-TWGQIWQCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(/C(=C\N(C)C)/C1)NN

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=CN(C)C)C1)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((dimethylamino)methylene)-4-hydrazinylpyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-((dimethylamino)methylene)-4-oxo-1-pyrrolidinecarboxylate with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((dimethylamino)methylene)-4-hydrazinylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 3-((dimethylamino)methylene)-4-hydrazinylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-((dimethylamino)methylene)-4-hydrazinylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine Cores

Several pyrrolidine derivatives share structural similarities with the target compound but differ in substituents and functional groups. Key examples include:

Compound Name CAS Number Functional Groups at Position 3/4 Molecular Formula Purity/Yield Source
tert-Butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate 157327-42-9 (Dimethylamino)methylene, Oxo C₁₃H₂₁N₂O₃ 97%
tert-Butyl 3-((dimethylamino)methylene)-4-hydrazinylpyrrolidine-1-carboxylate Not provided (Dimethylamino)methylene, Hydrazinyl C₁₃H₂₃N₄O₂ N/A Target
tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate 182352-59-6 Dioxo C₁₀H₁₅NO₄ 95%

Key Differences :

  • Reactivity: The oxo group in 157327-42-9 enables keto-enol tautomerism, while the hydrazinyl group in the target compound facilitates nucleophilic reactions (e.g., condensation with carbonyls) .
  • Solubility : The hydrazinyl group may improve aqueous solubility compared to the oxo analogue, though this depends on pH and solvent conditions.
Heterocyclic Analogues with Dimethylamino Substituents

Dimethylamino-functionalized heterocycles from unrelated scaffolds exhibit distinct properties:

Compound Name Core Structure Functional Groups Yield ESI-MS [M+H]⁺ Source
5-((Dimethylamino)methylene)-3-(4-fluorophenyl)imidazolidine-2,4-dione (19b) Imidazolidine Dimethylamino, Fluorophenyl, Dione 52.4% 227.1
This compound Pyrrolidine Dimethylamino, Hydrazinyl, tert-Butyl N/A Not reported Target

Key Differences :

  • Applications : Imidazolidine diones (e.g., 19b ) are often explored as enzyme inhibitors, whereas pyrrolidine derivatives like the target compound are more commonly used as intermediates in peptide mimetics or metal-organic frameworks.
Fluorinated and Aromatic Derivatives

Fluorinated pyrrolidines and aromatic-substituted analogues highlight divergent synthetic pathways:

Compound Name Substituents Molecular Formula Applications Source
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate Fluoropyridinyl, Hydroxymethyl C₂₃H₃₃FN₂O₆ Kinase inhibitor development
This compound Hydrazinyl, Dimethylamino C₁₃H₂₃N₄O₂ Reactive intermediate Target

Key Differences :

  • Electron-Withdrawing Effects : Fluorinated derivatives (e.g., fluoropyridinyl) enhance metabolic stability and bioavailability, whereas the hydrazinyl group in the target compound introduces redox-sensitive reactivity .
  • Synthetic Utility : The tert-butyl carbamate group in the target compound simplifies deprotection steps compared to fluorinated analogues requiring specialized handling.

Biological Activity

tert-Butyl 3-((dimethylamino)methylene)-4-hydrazinylpyrrolidine-1-carboxylate is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C12H20N4O2
  • Molecular Weight : 252.32 g/mol
  • CAS Number : 960201-86-9
  • Structure : The compound features a tert-butyl group, a hydrazine moiety, and a pyrrolidine ring, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (breast cancer)15.2
HeLa (cervical cancer)10.5
A549 (lung cancer)12.8

These results suggest that the compound may inhibit tumor growth through mechanisms such as inducing apoptosis or disrupting cell cycle progression.

Antimicrobial Activity

Additionally, the compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings indicate potential applications in treating bacterial infections.

Study on Antitumor Effects

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of this compound in vivo using murine models. The compound was administered at varying doses, resulting in a dose-dependent reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, corroborating the in vitro findings.

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial properties of the compound against resistant bacterial strains. The results demonstrated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

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